4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione

説明

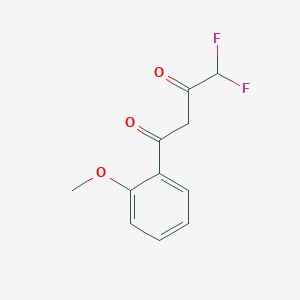

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a butane-1,3-dione backbone. It is used primarily in research settings and has various applications in chemistry and related fields.

特性

IUPAC Name |

4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-16-10-5-3-2-4-7(10)8(14)6-9(15)11(12)13/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNNJPSFUORRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Molecular Architecture

The compound features a β-diketone backbone substituted with two fluorine atoms at the C4 position and a 2-methoxyphenyl group at C1. Its molecular formula is C₁₁H₁₀F₂O₃ (molecular weight: 228.19 g/mol). The 2-methoxy substituent introduces steric and electronic effects distinct from its 4-methoxy isomer, influencing reactivity in synthesis.

Tautomeric Behavior

Like all β-diketones, this compound exhibits keto-enol tautomerism. Fluorine’s electronegativity stabilizes the enolate form, enhancing its utility in metal coordination and nucleophilic reactions. The 2-methoxy group further modulates electron density via resonance effects, as shown in its SMILES notation : COC1=CC=CC=C1C(=O)CC(=O)C(F)F.

Synthetic Routes for Fluorinated β-Diketones

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone for synthesizing aryl-substituted β-diketones. For example, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is synthesized via Friedel-Crafts reactions using aluminum chloride (AlCl₃) as a catalyst. Adapting this method for the difluoro-2-methoxyphenyl variant would involve:

- Acyl Chloride Preparation : Reacting 4,4-difluorobutane-1,3-dione with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Electrophilic Substitution : Treating 2-methoxybenzene (guaiacol) with the acyl chloride in the presence of AlCl₃ to facilitate electrophilic aromatic substitution.

Key Considerations :

Claisen Condensation

Claisen condensation between ethyl 4,4-difluoroacetoacetate and 2-methoxybenzoyl chloride offers an alternative pathway. This method is exemplified in the synthesis of 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione:

- Ester Activation : Ethyl 4,4-difluoroacetoacetate is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF).

- Nucleophilic Acylation : The enolate attacks 2-methoxybenzoyl chloride, followed by acid workup to yield the β-diketone.

Reaction Optimization :

Direct Fluorination Strategies

Post-synthetic fluorination of a preformed β-diketone is another viable route. For instance, 1-(2-methoxyphenyl)butane-1,3-dione can be fluorinated using diethylaminosulfur trifluoride (DAST):

- DAST-Mediated Fluorination : DAST replaces hydroxyl groups with fluorine at the C4 position under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the difluoro product.

Challenges :

- Over-fluorination to trifluoro derivatives must be controlled via stoichiometric DAST ratios.

- Exothermic reactions require cooling (-20°C).

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Identification

化学反応の分析

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways .

類似化合物との比較

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione can be compared with similar compounds such as:

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione: This compound has a methoxy group in a different position on the phenyl ring, which can affect its reactivity and interactions

生物活性

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of diketones, which are known for their diverse applications in pharmaceuticals and agrochemicals. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, enzyme inhibition properties, and potential therapeutic applications.

- Molecular Formula : C12H10F2O3

- Molecular Weight : 244.20 g/mol

- Structure : The compound features a diketone structure with two fluorine atoms and a methoxy group on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the difluoro group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic is crucial for its role as an enzyme inhibitor.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example:

- Cyclooxygenase-2 (COX-2) : It acts as a selective inhibitor, which may have implications in anti-inflammatory therapies.

- Protein Kinases : Research indicates potential inhibitory effects on protein kinases, which are critical in cell signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on recent studies:

| Biological Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| COX-2 Inhibition | 0.5 | Human Colon Cancer | |

| Protein Kinase Inhibition | 1.2 | Jurkat T Cells | |

| Antimicrobial Activity | 15.0 | Staphylococcus aureus |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced prostaglandin E2 production in stimulated macrophages. This suggests its potential utility in treating inflammatory conditions.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer properties of the compound against various cancer cell lines. The results indicated that it induced apoptosis in human colon cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen condensation between fluorinated acetyl derivatives and substituted phenyl esters. For example, fluorinated diketones are often prepared by reacting 2-methoxyphenylacetic acid derivatives with fluorinated acetyl chlorides under basic conditions (e.g., NaH or K₂CO₃). Optimization includes controlling reaction temperature (typically 0–60°C), solvent selection (THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated 1,3-diketones, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns. Chemical shifts typically range from -70 to -120 ppm for CF₂ groups .

- ¹H NMR : Analyzes methoxy (-OCH₃) and aromatic protons (δ 6.5–8.0 ppm) and detects keto-enol tautomerism via downfield-shifted enolic protons (δ 12–16 ppm) .

- IR Spectroscopy : Strong C=O stretching vibrations (~1700 cm⁻¹) and enolic O-H stretches (~2500–3000 cm⁻¹) .

Q. How does the presence of fluorine substituents influence the reactivity and stability of 1,3-diketones in organic reactions?

- Methodological Answer : Fluorine atoms increase electron-withdrawing effects, stabilizing the keto form and reducing enol content. This enhances resistance to hydrolysis but may lower reactivity in nucleophilic additions. Stability under acidic/basic conditions should be tested via pH-dependent NMR studies .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in fluorinated 1,3-diketones?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths and angles, particularly for fluorine positions. SHELXL refinement ( ) is critical for handling disorder in flexible substituents (e.g., methoxy groups). Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Using restraints for anisotropic displacement parameters of fluorine atoms.

- Validating hydrogen-bonding networks (e.g., enol⋯carbonyl interactions) to confirm tautomeric states .

Q. What strategies are effective in synthesizing metal complexes with fluorinated 1,3-diketones, and how do substituents influence their photophysical properties?

- Methodological Answer : Fluorinated diketones act as bidentate ligands via keto-enolate coordination. For example, holmium(III) complexes ( ) are synthesized by reacting Ho(NO₃)₃ with the diketone in ethanol under reflux. Substituent effects:

- Electron-withdrawing groups (e.g., -F, -OCH₃) enhance ligand rigidity, improving luminescence quantum yields.

- Photophysical properties are analyzed via UV-Vis (charge-transfer bands) and luminescence spectroscopy (emission lifetimes) .

Q. How can computational methods (e.g., DFT) predict the electronic effects of fluorine atoms on keto-enol tautomerism?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model tautomeric equilibria. Key parameters:

- Energy differences between keto and enol forms.

- Solvent effects (PCM model) on tautomer stability.

- NBO analysis to quantify hyperconjugative interactions stabilizing the enol form .

Q. How should researchers address conflicting data from NMR and X-ray crystallography when determining the structure of fluorinated diketones?

- Methodological Answer : Cross-validate results using complementary techniques:

- If X-ray shows a keto form but NMR suggests enol dominance, conduct variable-temperature NMR to assess tautomer dynamics.

- Use SC-XRD to resolve crystallographic disorder, then compare with solid-state IR to confirm hydrogen-bonding patterns.

- For solution-state discrepancies, employ DOSY NMR to rule out aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。